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Executive Summary

Ulevostinag, also known as MK-1454, is a potent, synthetic cyclic dinucleotide agonist of the
Stimulator of Interferon Genes (STING) protein.[1] Developed for immuno-oncology
applications, Ulevostinag functions by activating the STING pathway, a critical component of
the innate immune system, to induce a robust anti-tumor immune response. Administered
intratumorally, it has demonstrated the ability to not only inhibit local tumor growth but also to
mediate systemic, abscopal effects, particularly when used in combination with checkpoint
inhibitors.[1] This guide provides a comprehensive overview of the biological activity,
mechanism of action, and key experimental data for Ulevostinag, based on preclinical and
clinical findings.

Mechanism of Action: STING Pathway Activation

Ulevostinag mimics the structure of the natural STING ligand, cyclic GMP-AMP (cGAMP),
enabling it to bind to and activate the STING protein located on the endoplasmic reticulum. This
binding induces a conformational change in the STING dimer, leading to its translocation to the
Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1),
which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3
dimerizes and translocates to the nucleus, where it drives the transcription of type | interferons
(IFN-a/p) and other pro-inflammatory cytokines such as IL-6 and TNF-a.[1] This cascade
initiates a powerful innate immune response, leading to the recruitment and activation of
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dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) within the
tumor microenvironment, ultimately resulting in tumor cell death.
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Caption: Ulevostinag-mediated STING signaling pathway.

Quantitative Preclinical and Clinical Data

Ulevostinag has been evaluated in both preclinical murine models and human clinical trials,
demonstrating significant biological activity.

Preclinical Efficacy in Murine Tumor Models

Intratumoral administration of Ulevostinag has shown potent anti-tumor effects in syngeneic
mouse models.
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Ulevostinag Treatment L
Model . Outcome Citation
Dose Regimen
Activated tumor-
specific
MC38 Colon 5 pg, 20 immunity;
) .ug HO Single Dose S y [1]
Adenocarcinoma  (intratumoral) inhibited growth
at injected and
distal sites.
Resulted in
complete tumor
MC38 & B16F10 4 pug regression and
) Days 0, 3,and 7 [1]
Melanoma (intratumoral) enhanced the

efficacy of anti-
PD1 therapy.

Phase I Clinical Trial (NCT03010176) Pharmacodynamics

The Phase | study in patients with advanced solid tumors or lymphomas established the
pharmacokinetic and pharmacodynamic profile of intratumoral Ulevostinag.[3][4]
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Parameter Dose Range Time Course Result Citation
Plasma
concentrations
Plasma ) )
) Dose-dependent  N/A increased in a [31[4]
Concentration
dose-dependent
manner.
Clear evidence
Circulating Elevation at 2- of STING
Cytokines 4h, Peak at 6-8h,  pathway
Up to 540 ug ] ] o [3][4]
(CXCL10, IFNy, Partial resolution  activation and
IL-6) at 24h target
engagement.
Recommended
540 g
Phase Il Dose N/A N/A [31[4]

(RP2D)

(intratumoral)

Phase Il Clinical Trial (NCT04220866) Antitumor Activity

This randomized study evaluated Ulevostinag in combination with Pembrolizumab in patients

with untreated, metastatic, or unresectable recurrent Head and Neck Squamous Cell
Carcinoma (HNSCC).[3][4]

Outcome
Number of (Complete or Response L
Treatment Arm . . Citation
Patients Partial Rate
Response)
Ulevostinag (540
ug) + 8 4 50% [31[4]
Pembrolizumab
Pembrolizumab
10 1 10% [3][4]

Monotherapy

Experimental Protocols and Methodologies
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In-Vivo Murine Tumor Model Efficacy Study

This protocol outlines the general methodology used in preclinical assessments of Ulevostinag.

e Cell Line Implantation: C57BL/6 mice are subcutaneously injected with a suspension of
MC38 or B16F10 tumor cells into the right flank.

e Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 50-100
mm3), with measurements taken by caliper.

o Treatment Administration: Mice are randomized into treatment groups. Ulevostinag is
administered via intratumoral injection at specified doses (e.g., 4 ug). For combination
studies, an anti-PD1 antibody is administered intraperitoneally.

o Efficacy Assessment: Tumor volume is monitored over time. The primary endpoint is tumor
growth inhibition or complete regression. Systemic effects are assessed by monitoring the
growth of untreated, distal tumors.

e Immunophenotyping: At the study's conclusion, tumors and spleens may be harvested for
flow cytometry analysis to characterize immune cell infiltration.
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Study Setup

1. Tumor Cell Implantation
(e.g., MC38 in C57BL/6 mice)

2. Tumor Growth
(to ~50-100 mm?)

3. Randomization
into Treatment Cohorts

Treatment Phase

4. Intratumoral Injection

(Ulevostinag or Vehicle)

Ane&ysis

6. Tumor Volume Monitoring
(Caliper Measurements)

i

7. Endpoint Analysis
(Tumor Growth Inhibition,
Complete Regression)

;

8. Immune Profiling (optional)
(Flow Cytometry of Tumor/Spleen)

Click to download full resolution via product page

Caption: General workflow for preclinical in-vivo efficacy studies.
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Phase I/ll Clinical Trial Protocol (Summarized)

This protocol summarizes the design of studies NCT03010176 and NCT04220866.[3][4]

o Patient Population: Enrollment of participants with advanced/metastatic solid tumors or
lymphomas (Phase 1) or specifically untreated metastatic/unresectable HNSCC (Phase I1).[3]

[4]

o Treatment Administration: Ulevostinag is administered via intratumoral injection.
Pembrolizumab (200 mg) is administered intravenously every 3 weeks.[3][4]

o Dose Escalation (Phase I): A modified toxicity probability interval method was used to
determine the maximum tolerated dose and recommended Phase |l dose.[3][4]

o Safety and Tolerability: The primary objective is to assess safety, with adverse events
monitored and graded continuously. The most common adverse event reported was pyrexia.

[3][4]

o Pharmacokinetic/Pharmacodynamic Analysis: Blood samples are collected at specified time
points (e.g., 2h, 4h, 6h, 8h, 24h post-dose) to measure plasma concentrations of Ulevostinag
and levels of circulating cytokines (e.g., CXCL10, IFNy, IL-6) as biomarkers of STING
activation.[3][4]

» Antitumor Activity: The primary objective of the Phase Il portion is to assess antitumor activity
based on objective response rates according to RECIST criteria.[3][4]

Conclusion

Ulevostinag (MK-1454) is a direct-acting STING agonist with a well-defined mechanism of
action. Preclinical data robustly support its ability to induce tumor regression and synergize with
checkpoint inhibitors.[1] Clinical trials have confirmed its manageable safety profile,
demonstrated clear target engagement through biomarker modulation, and shown promising
antitumor activity, particularly in combination with pembrolizumab for HNSCC.[3][4] Ulevostinag
represents a significant advancement in the intratumoral delivery of innate immune activators
for cancer therapy.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/40499147/
https://www.researchgate.net/publication/392613854_Phase_I_and_II_Clinical_Studies_of_the_STING_Agonist_Ulevostinag_with_and_without_Pembrolizumab_in_Participants_with_Advanced_or_Metastatic_Solid_Tumors_or_Lymphomas
https://pubmed.ncbi.nlm.nih.gov/40499147/
https://www.researchgate.net/publication/392613854_Phase_I_and_II_Clinical_Studies_of_the_STING_Agonist_Ulevostinag_with_and_without_Pembrolizumab_in_Participants_with_Advanced_or_Metastatic_Solid_Tumors_or_Lymphomas
https://pubmed.ncbi.nlm.nih.gov/40499147/
https://www.researchgate.net/publication/392613854_Phase_I_and_II_Clinical_Studies_of_the_STING_Agonist_Ulevostinag_with_and_without_Pembrolizumab_in_Participants_with_Advanced_or_Metastatic_Solid_Tumors_or_Lymphomas
https://pubmed.ncbi.nlm.nih.gov/40499147/
https://www.researchgate.net/publication/392613854_Phase_I_and_II_Clinical_Studies_of_the_STING_Agonist_Ulevostinag_with_and_without_Pembrolizumab_in_Participants_with_Advanced_or_Metastatic_Solid_Tumors_or_Lymphomas
https://pubmed.ncbi.nlm.nih.gov/40499147/
https://www.researchgate.net/publication/392613854_Phase_I_and_II_Clinical_Studies_of_the_STING_Agonist_Ulevostinag_with_and_without_Pembrolizumab_in_Participants_with_Advanced_or_Metastatic_Solid_Tumors_or_Lymphomas
https://pubmed.ncbi.nlm.nih.gov/40499147/
https://www.researchgate.net/publication/392613854_Phase_I_and_II_Clinical_Studies_of_the_STING_Agonist_Ulevostinag_with_and_without_Pembrolizumab_in_Participants_with_Advanced_or_Metastatic_Solid_Tumors_or_Lymphomas
https://pubmed.ncbi.nlm.nih.gov/40499147/
https://www.researchgate.net/publication/392613854_Phase_I_and_II_Clinical_Studies_of_the_STING_Agonist_Ulevostinag_with_and_without_Pembrolizumab_in_Participants_with_Advanced_or_Metastatic_Solid_Tumors_or_Lymphomas
https://www.medchemexpress.com/ulevostinag.html
https://pubmed.ncbi.nlm.nih.gov/40499147/
https://www.researchgate.net/publication/392613854_Phase_I_and_II_Clinical_Studies_of_the_STING_Agonist_Ulevostinag_with_and_without_Pembrolizumab_in_Participants_with_Advanced_or_Metastatic_Solid_Tumors_or_Lymphomas
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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